molecular formula C20H19N3O2S B2462761 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide CAS No. 1424631-18-4

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide

Cat. No.: B2462761
CAS No.: 1424631-18-4
M. Wt: 365.45
InChI Key: DOYFEUUAVFUKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a complex organic compound that features a thiazole ring, a chromene moiety, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Chromene Synthesis: The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of a phenol with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates with a cyanoacrylamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide: shares similarities with other thiazole and chromene derivatives, such as:

Uniqueness

  • Structural Uniqueness : The combination of a thiazole ring, chromene moiety, and cyano group in a single molecule is relatively unique, providing a distinct set of chemical properties.
  • Functional Uniqueness : The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-20(2,3)17-12-26-19(22-17)23-18(24)15(10-21)9-13-8-14-6-4-5-7-16(14)25-11-13/h4-9,12H,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYFEUUAVFUKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.